Procurement-Relevant Purity Specification of 98% Exceeds Typical Specifications for Structurally Related Dichloroacetanilide Intermediates
The target compound is supplied at a minimum purity of 98% , representing a tighter specification than the 95% minimum purity commonly listed for the precursor N-(3,4-dichlorophenyl)acetamide (CAS 2150-93-8) . This +3% absolute purity advantage reduces the burden of pre-experimental purification for applications requiring high-fidelity starting materials, such as multi-step fragment-based drug discovery or quantitative structure-activity relationship (QSAR) campaigns.
| Evidence Dimension | Supplier purity specification (% area) |
|---|---|
| Target Compound Data | 98% (Leyan, Product No. 1835099) |
| Comparator Or Baseline | N-(3,4-Dichlorophenyl)acetamide (CAS 2150-93-8): 95% (AKSci, Cat. 7301AD) |
| Quantified Difference | +3% absolute purity |
| Conditions | Commercial supplier specification; purity determined by HPLC/GC area normalization |
Why This Matters
Higher initial purity reduces iterative purification steps and associated yield losses, directly improving the cost-efficiency and reproducibility of multi-step synthetic workflows.
